molecular formula C8H4F3NO3 B1321621 2-Nitro-5-(trifluoromethyl)benzaldehyde CAS No. 1176723-57-1

2-Nitro-5-(trifluoromethyl)benzaldehyde

Cat. No. B1321621
M. Wt: 219.12 g/mol
InChI Key: GWFTUORCGNGELH-UHFFFAOYSA-N
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Description

2-Nitro-5-(trifluoromethyl)benzaldehyde is a chemical compound that is part of a broader class of nitrobenzaldehydes, which are important intermediates in the synthesis of various products for the bulk and fine chemicals industry. These compounds are characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzaldehyde core structure. The presence of these substituents can significantly influence the chemical reactivity and physical properties of the molecule .

Synthesis Analysis

The synthesis of nitrobenzaldehydes, including 2-nitro-5-(trifluoromethyl)benzaldehyde, can be achieved through the direct nitration of benzaldehyde in mixed acid. The process involves a reaction network consisting of equilibrium and irreversible reactions. The yields of the ortho and meta isomers are influenced by the mixed acid composition, and the ortho-oriented nitration is mainly due to the rearrangement of the complex of benzaldehyde with the nitronium ion rather than to the direct nitration of the organic substrate . Additionally, the synthesis of related compounds, such as 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, has been reported, which is a hypervalent-iodine-based electrophilic trifluoromethylating reagent. This compound has shown to be highly reactive and safe to handle, which could be relevant for the synthesis of 2-nitro-5-(trifluoromethyl)benzaldehyde derivatives .

Molecular Structure Analysis

The molecular structure of nitrobenzaldehydes is significantly affected by the substituents attached to the benzene ring. For instance, the presence of a trifluoromethyl group can influence the electron distribution within the molecule, potentially affecting its reactivity. The crystal and molecular structures of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, have been characterized, providing insights into the structural features that could be similar in 2-nitro-5-(trifluoromethyl)benzaldehyde .

Chemical Reactions Analysis

The chemical reactions involving nitrobenzaldehydes are diverse and can lead to a variety of products. For example, the reaction of 2-fluoro-5-nitrobenzaldehyde with arylamines can yield mixtures of 2-arylamino-5-nitrobenzaldehydes and their related anils, which can further undergo cyclization to form 2-nitroacridines . Additionally, photochemical reactions of 2-nitrobenzyl compounds have been studied, revealing that irradiation can yield nitroso derivatives through a mechanism involving proton transfer . These findings suggest that 2-nitro-5-(trifluoromethyl)benzaldehyde could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzaldehydes are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitro and trifluoromethyl groups can affect properties like acidity, reactivity, and stability. For instance, the reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions has been studied, showing that it can form various products depending on the pH, which could be indicative of the behavior of 2-nitro-5-(trifluoromethyl)benzaldehyde under different conditions . Understanding these properties is crucial for the application of these compounds in chemical synthesis and for predicting their behavior in various environments.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    • Field : Organic Chemistry
    • Application : 2-Nitro-5-(trifluoromethyl)benzaldehyde has been used as a reagent for the synthesis of heterocyclic compounds, such as quinolines and isoquinolines .
    • Results : The outcome of these reactions is the formation of heterocyclic compounds, which have a wide range of applications in various fields, including pharmaceuticals .
  • Synthesis of Pharmaceuticals

    • Field : Pharmaceutical Chemistry
    • Application : 2-Nitro-5-(trifluoromethyl)benzaldehyde is also used as a reagent for the synthesis of pharmaceuticals, including anti-cancer and antibiotics drugs .
    • Results : The outcome of these reactions is the formation of pharmaceutical compounds, which can be used in the treatment of various diseases .

Safety And Hazards

“2-Nitro-5-(trifluoromethyl)benzaldehyde” is considered hazardous. It may cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2-nitro-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)6-1-2-7(12(14)15)5(3-6)4-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFTUORCGNGELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60615811
Record name 2-Nitro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-5-(trifluoromethyl)benzaldehyde

CAS RN

1176723-57-1
Record name 2-Nitro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LA McAllister, BM Bechle, AB Dounay… - The Journal of …, 2011 - ACS Publications
We describe a generalized approach to stereocontrolled synthesis of substituted cyclic hydroxamic acids (3-amino-1-hydroxy-3,4-dihydroquinolinones) by selective reduction of …
Number of citations: 25 pubs.acs.org
C Bathula, C Roma-Rodrigues, J Chauhan… - New Journal of …, 2018 - pubs.rsc.org
A simple oxidative ring rearrangement of diversely substituted 1-(2-amminoaryl)-tetrahydro-β-carbolines has been developed to generate architecturally interesting tetrahydro-1H-indolo[…
Number of citations: 1 pubs.rsc.org

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